Esomeprazole-d3
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Overview
Description
Esomeprazole-d3 is a deuterated form of esomeprazole, a proton pump inhibitor used to reduce stomach acid. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the compound’s stability and metabolic properties. Esomeprazole itself is widely used to treat conditions such as gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of esomeprazole-d3 involves the incorporation of deuterium atoms into the esomeprazole molecule. One common method is the use of deuterated reagents in the synthesis process. For example, deuterated methanol (CD3OD) can be used in the presence of a base to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. Techniques such as spray drying and solid dispersion are employed to enhance the solubility and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Esomeprazole-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and deactivation in the body .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound include its active metabolites, which are responsible for its therapeutic effects. These metabolites are formed through the oxidation and reduction processes .
Scientific Research Applications
Esomeprazole-d3 has a wide range of scientific research applications. In chemistry, it is used as a stable isotope-labeled compound for studying metabolic pathways and drug interactions. In biology, it helps in understanding the mechanisms of proton pump inhibitors at the molecular level. In medicine, this compound is used in clinical trials to evaluate the pharmacokinetics and pharmacodynamics of esomeprazole. In the industry, it is employed in the development of new formulations and drug delivery systems .
Mechanism of Action
Esomeprazole-d3 exerts its effects by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to a reduction in stomach acid levels. The deuterium atoms in this compound enhance its stability and prolong its duration of action by slowing down its metabolic degradation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to esomeprazole-d3 include other proton pump inhibitors such as omeprazole, pantoprazole, lansoprazole, and rabeprazole. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and metabolic stability .
Uniqueness: this compound is unique due to the presence of deuterium atoms, which enhance its metabolic stability and prolong its therapeutic effects. This makes it a valuable compound for research and clinical applications, offering advantages over non-deuterated proton pump inhibitors .
Properties
Molecular Formula |
C17H19N3O3S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4,5,7-trideuterio-6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m0/s1/i5D,6D,7D |
InChI Key |
SUBDBMMJDZJVOS-ZOBHPIIUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1N=C(N2)[S@@](=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
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